molecular formula C17H19BrN2 B1490661 1-Benzyl-3-(4-bromophenyl)piperazine CAS No. 1248907-82-5

1-Benzyl-3-(4-bromophenyl)piperazine

Cat. No. B1490661
CAS RN: 1248907-82-5
M. Wt: 331.2 g/mol
InChI Key: NEGQWSXHJXAZCW-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-bromophenyl)piperazine is a chemical compound with the molecular formula C17H19BrN2 . It is used in a copper-catalyzed amidation of an aryl bromide .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(4-bromophenyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. One of the nitrogen atoms is connected to a benzyl group (a phenyl ring attached to a CH2 group), and the other nitrogen atom is connected to a 4-bromophenyl group (a phenyl ring with a bromine atom at the 4-position) .

Scientific Research Applications

Chemical Research

“1-Benzyl-3-(4-bromophenyl)piperazine” is a chemical compound that is used in various chemical research . It’s a type of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Pharmacokinetic Modulation

Piperazine compounds, like “1-Benzyl-3-(4-bromophenyl)piperazine”, are known to positively modulate the pharmacokinetic properties of a drug substance . This means they can influence how a drug is absorbed, distributed, metabolized, and excreted by the body, potentially enhancing its effectiveness.

Development of Antidepressants

There is evidence that piperazine compounds are used in the development of antidepressants . A study reports the development and validation of a stability-indicating reversed phase HPLC method for the separation and identification of potential impurities in vortioxetine, a recently developed antidepressant .

Analytical Techniques

“1-Benzyl-3-(4-bromophenyl)piperazine” can be analyzed using various analytical techniques such as gas chromatography–electron ionization-mass spectrometry (GC–EI-MS), liquid chromatography–electrospray ionization-quadrupole time-of-flight-tandem mass spectrometry (LC–ESI-QTOF-MS), and nuclear magnetic resonance (NMR) spectroscopy . These techniques are used for the unequivocal assignment of the new chemical structures appearing on the market .

properties

IUPAC Name

1-benzyl-3-(4-bromophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2/c18-16-8-6-15(7-9-16)17-13-20(11-10-19-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGQWSXHJXAZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=C(C=C2)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-bromophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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